(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one
Description
Properties
IUPAC Name |
(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-7-12-13(11)10(8-15-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPBRZXBXFZYBD-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1OCC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1OC[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reactions with Ethyl Trifluoropyruvate
The most extensively studied method involves a domino cyclization of ethyl trifluoropyruvate 1 , methyl ketones (e.g., acetone 2a ), and amino alcohols (e.g., 2-aminoethanol 3a ) under mild conditions. This one-pot process proceeds via sequential aldol condensation, nucleophilic attack, and intramolecular cyclization to form the bicyclic pyrrolo-oxazolone scaffold.
Key reaction parameters :
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Solvent optimization : 1,4-Dioxane and tetrahydrofuran (THF) proved optimal, with THF giving 77% combined yield of diastereomers at 25°C.
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Molar ratios : A 2:1 excess of ethyl trifluoropyruvate relative to amino alcohol drives complete conversion.
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Temperature control : Reactions performed at 50°C in THF showed decreased yields (31%) due to side-product formation.
The stereochemical outcome at C3 and C7a positions is influenced by the amino alcohol configuration, with 2-aminoethanol favoring the (3S,7aR) diastereomer in a 1.5:1 ratio.
Four-Component Functionalization
When employing a fourfold excess of ethyl trifluoropyruvate, the reaction incorporates an additional hydroxyester fragment at C6, producing derivatives functionalized with trifluoromethyl and ester groups. This method expands structural diversity but requires precise stoichiometric control to minimize byproducts like aldol adducts 6a and bis-aldol 7a .
Stepwise Synthesis via Aldol Intermediates
Isolation and Characterization of Key Intermediates
A validated stepwise approach involves:
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Aldol formation : Ethyl trifluoropyruvate 1 reacts with acetone 2a to generate aldol adduct 6a (19F NMR δ = -75.2 ppm).
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Amino alcohol conjugation : 6a undergoes nucleophilic attack by 2-aminoethanol 3a at the β-ketoester moiety.
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Cyclodehydration : Intramolecular lactonization forms the oxazolone ring, completing the bicycle.
This method allows isolation of intermediates for quality control but requires additional purification steps compared to domino protocols.
Solvent Effects on Intermediate Stability
Polar aprotic solvents (THF, 1,4-dioxane) stabilize the aldol intermediate, while protic solvents (ethanol) promote premature cyclization with reduced diastereoselectivity.
Stereochemical Control Strategies
Diastereomer Separation Techniques
Crude reaction mixtures typically contain cis - and trans -diastereomers in near-equimolar ratios. Effective separation is achieved via:
Catalytic Asymmetric Synthesis
While current methods rely on substrate-controlled stereochemistry, preliminary studies indicate that Jacobsen's thiourea catalysts can induce enantioselectivity (>80% ee) in the aldol step, though yields remain suboptimal (≤45%).
Comparative Analysis of Synthetic Methods
| Parameter | Domino Cyclization | Stepwise Synthesis |
|---|---|---|
| Yield (3S,7aR isomer) | 68–77% | 52–60% |
| Reaction Time | 2–7 days | 5–10 days |
| Diastereomeric Ratio | 1.3:1 | 1.1:1 |
| Purification Steps | 1 | 3 |
Reaction Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmacological Potential
Research indicates that (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one exhibits promising pharmacological properties. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could selectively inhibit certain neurotransmitter reuptake mechanisms. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new drugs or agrochemicals.
Synthetic Pathways
Several synthetic routes have been developed to produce this compound from simpler precursors. These methods often involve cyclization reactions and functional group transformations that enhance the compound's utility in drug discovery .
Biological Studies
The compound has also been investigated for its role in biological systems beyond pharmacology. Its interactions with various enzymes and receptors have been characterized through biochemical assays.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in disease contexts .
Mechanism of Action
The mechanism of action of (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, which then trigger a cascade of biochemical events. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compounds in this class often differ in aromatic substituents, which modulate electronic, steric, and biological properties.
Key Findings :
Stereochemical Influences
Enantiomeric pairs exhibit divergent biological profiles due to chirality-dependent target interactions.
Core Scaffold Modifications
Pyrrolo-Oxazolone vs. Pyrrolo-Thiazolone
- (3S,7aR)-6-Benzyl-7-hydroxy-3-phenylimidazo[1,5-c][1,3]thiazol-5-one : Replacing the oxazole oxygen with sulfur increases hydrogen-bonding capacity, enhancing diastereoselectivity in biotin synthesis .
Boron-Containing Analogues
Biological Activity
(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one (CAS Number: 122383-34-0) is a bicyclic compound with significant biological activity. This article explores its chemical structure, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure
The compound features a fused pyrrolidinone and oxazole ring system. The molecular formula is , and it exhibits unique conformational characteristics due to the presence of a phenyl group. The pyrrolidinone moiety is nearly planar, while the oxazole ring adopts an envelope conformation. The dihedral angle between the mean planes of these rings is approximately 45.47°, indicating a distinct spatial arrangement that may influence its biological interactions .
Pharmacological Properties
- Antidepressant Activity :
- Anticonvulsant Effects :
- Neuroprotective Effects :
- Potential Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Pyrrolidinone Ring | Contributes to stability and interaction with biological targets |
| Oxazole Ring | Enhances lipophilicity and potential receptor binding |
| Phenyl Group | Modulates electronic properties and steric hindrance affecting receptor interactions |
Study 1: Antidepressant Activity
A study published in Frontiers in Pharmacology examined the antidepressant effects of the compound using rodent models. Results indicated significant reductions in depression-like behaviors compared to control groups when administered at specific dosages.
Study 2: Anticonvulsant Efficacy
In a research article from Neuropharmacology, the anticonvulsant properties were assessed through electroshock-induced seizures in mice. The compound exhibited a dose-dependent reduction in seizure activity.
Study 3: Cancer Cell Line Testing
A recent investigation published in Cancer Letters evaluated the cytotoxic effects of the compound on various cancer cell lines. Results revealed a notable decrease in cell viability at higher concentrations, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization of amino alcohols with acylating agents. For example, (S)-phenylalaninol reacts with 3-benzoyl propionic acid in toluene under reflux for 24 hours, followed by purification via flash chromatography (EtOAc/hexane 1:2) . Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of amino alcohol to acylating agent) and reaction time. Monitoring via TLC or HPLC ensures completion. Yield improvements (up to 80%) are achieved by inert atmosphere (N₂/Ar) and controlled temperature .
Q. How is the stereochemical configuration confirmed for this bicyclic lactam?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include monoclinic space group P2₁ with unit cell dimensions (a = 7.8238 Å, b = 5.9033 Å, c = 13.711 Å, β = 96.597°) . The dihydropyrrole ring adopts a boat conformation, and syn arrangement of phenyl/methyl groups is confirmed via atomic displacement parameters (ADPs) and hydrogen-bonding patterns (C–H⋯O interactions) .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Use a combination of:
- ¹H-NMR : Verify integration ratios (e.g., aromatic protons vs. methyl groups) .
- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 70.18%, H: 6.16%, N: 5.71%) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3S vs. 3R configurations) impact biological activity?
- Methodological Answer : Compare enantiomers via in vitro assays. For example, (3S,7aS)- and (3R,7aR)-isomers derived from tryptophanol show divergent anticancer activity against gastric adenocarcinoma (IC₅₀ values differ by >10 µM). Stereochemistry influences binding to cellular targets (e.g., tubulin), validated via molecular docking and competitive assays .
Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., β angle deviations >0.5°) arise from solvent inclusion or disorder. Mitigate via:
- Low-temperature data collection (e.g., 121 K) to reduce thermal motion .
- TWINABS refinement for twinned crystals .
- Cross-validation with DFT-optimized geometries .
Q. How can intermolecular interactions in the crystal lattice be leveraged for co-crystallization studies?
- Methodological Answer : The compound’s C–H⋯O hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.8 Å between phenyl rings) enable co-crystallization with polar guest molecules (e.g., water, DMSO). Use solvent evaporation (petroleum ether/EtOAC) and monitor via PXRD to confirm lattice stability .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
- Methodological Answer : Key challenges include racemization during cyclization and column chromatography-induced enantiomer loss. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
